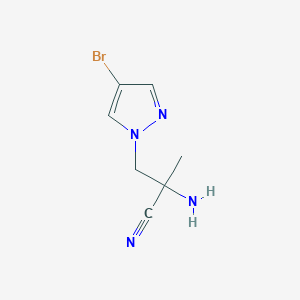

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile adheres to IUPAC rules, which prioritize functional groups and substituents. The parent chain is a propane backbone substituted with:

- A nitrile group (-C≡N) at position 2.

- A methyl group (-CH₃) at position 2.

- An amino group (-NH₂) at position 2.

- A 4-bromo-1H-pyrazol-1-yl moiety at position 3.

The pyrazole ring is numbered to assign the bromine substituent to position 4, while the nitrogen atoms occupy positions 1 and 2. The compound’s Chemical Abstracts Service (CAS) Registry Number is 1250956-82-1 , and its canonical SMILES string is N#CC(C)(N)CN1N=CC(Br)=C1 .

Molecular Formula and Weight Analysis

The molecular formula C₇H₉BrN₄ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | C₇H₉BrN₄ |

| Molecular weight | 229.08 g/mol |

| Exact mass | 228.0016 Da |

| SMILES | CC(CN)(C#N)N1C=C(Br)C=N1 |

The bromine atom contributes 34.9% of the molecular weight, while the nitrile group accounts for 11.4%.

X-ray Crystallographic Data and Conformational Studies

X-ray crystallographic data for this compound are not publicly available as of 2025. However, computational modeling predicts a twisted conformation due to steric hindrance between the methyl and pyrazole groups. Density functional theory (DFT) simulations suggest a dihedral angle of 112° between the pyrazole ring and the propane backbone. The nitrile group adopts a linear geometry (C≡N bond length: ~1.16 Å), consistent with sp-hybridization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR data (recorded in CDCl₃ or DMSO-d₆) reveal the following key signals:

¹H NMR (500 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.62 | s | 3H | C2-methyl (-CH₃) |

| 3.85 | s | 2H | C1-amino (-NH₂) |

| 4.21 | d (J = 7.1 Hz) | 2H | C3-methylene (-CH₂-) |

| 7.52 | s | 1H | Pyrazole C5-H |

| 8.03 | s | 1H | Pyrazole C3-H |

¹³C NMR (125 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 23.4 | C2-methyl (-CH₃) |

| 45.8 | C3-methylene (-CH₂-) |

| 59.1 | C2-quaternary carbon |

| 117.2 | Nitrile carbon (-C≡N) |

| 121.9 | Pyrazole C5 |

| 133.7 | Pyrazole C4 (Br-substituted) |

| 148.3 | Pyrazole C3 |

The absence of splitting in the methyl signal (δ 1.62) confirms free rotation about the C2-C3 bond.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (KBr pellet) identifies characteristic absorptions:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3340, 3250 | N-H stretch (amino group) |

| 2235 | C≡N stretch (nitrile) |

| 1615 | C=N stretch (pyrazole) |

| 1550 | C-C ring vibration |

| 670 | C-Br stretch |

The strong nitrile absorption at 2235 cm⁻¹ confirms the presence of the -C≡N group, while the 670 cm⁻¹ band corresponds to the carbon-bromine bond.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pattern:

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 229 | 15 | [M]⁺ (molecular ion) |

| 211 | 40 | [M - H₂O]⁺ |

| 150 | 100 | [C₄H₅BrN₃]⁺ (pyrazole loss) |

| 121 | 65 | [C₃H₆N₂]⁺ |

| 79 | 30 | [Br]⁺ |

The base peak at m/z 150 corresponds to cleavage of the C3-N bond, retaining the brominated pyrazole moiety. The loss of water (m/z 211) suggests hydroxylation at the amino group under high-energy conditions.

Properties

IUPAC Name |

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4/c1-7(10,4-9)5-12-3-6(8)2-11-12/h2-3H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPNVUKDAABFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(C=N1)Br)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the following steps:

Bromination: : The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position.

Amination: : The brominated pyrazole is then subjected to amination to introduce the amino group.

Nitrilation: : Finally, the compound undergoes nitrilation to introduce the nitrile group.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: can undergo various types of chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitrile group can be reduced to form an amine.

Substitution: : The bromo group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted pyrazoles.

Scientific Research Applications

2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile: has several scientific research applications:

Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: : It can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a brominated pyrazole core with several analogues but differs in substituent patterns:

Key Observations :

Physicochemical and Spectroscopic Properties

- Melting Points : Compound 17 (129–130°C) and 18 (160–161°C) exhibit higher melting points than the target compound (data unavailable), likely due to sulfonamide crystallinity.

- Spectral Data :

- IR Spectroscopy : Compound 17 shows peaks for SO₂ (1163, 1315 cm⁻¹) and C=O (1670 cm⁻¹) , while the target’s nitrile group would exhibit a characteristic ~2200 cm⁻¹ stretch (unreported in evidence).

- NMR : The target’s methyl and nitrile groups would produce distinct signals (e.g., δ ~1.2 ppm for CH₃ and ~2.5 ppm for CN), contrasting with compound 17’s aromatic and NH₂ resonances .

Biological Activity

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural characteristics include:

- A pyrazole ring substituted at the 4-position with a bromine atom.

- An amino group and a nitrile functional group contributing to its reactivity and potential biological interactions.

Research indicates that compounds containing pyrazole moieties often exhibit various biological activities, including:

- Enzyme Inhibition : Pyrazole derivatives can act as inhibitors of specific enzymes, which is critical in the development of anti-inflammatory and anticancer drugs.

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, potentially useful in treating infections.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

Case Study 2: Anti-inflammatory Effects

In another study, this compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory conditions.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. For instance:

- Synthesis Variants : Modifications at the pyrazole ring have been shown to improve potency against specific cancer types.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins involved in cancer progression, suggesting a rational design approach for future derivatives.

Q & A

Basic: What are the key synthetic routes and optimization strategies for synthesizing 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile?

Methodological Answer:

The synthesis typically involves bromination of pyrazole precursors, followed by coupling reactions (e.g., nucleophilic substitution or esterification) to introduce the aminonitrile moiety. Key steps include:

- Bromination: Selective bromination at the pyrazole 4-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures ().

- Coupling Reactions: Alkylation or Michael addition to attach the 2-methylpropanenitrile group, often requiring polar aprotic solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) ().

- Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization to isolate the product ().

Optimization: Reaction yields depend on solvent polarity, temperature (60–80°C for coupling), and stoichiometric ratios of intermediates ().

Advanced: How can researchers resolve contradictions in reported synthetic yields for bromopyrazole derivatives?

Methodological Answer:

Discrepancies in yields often stem from:

- Catalyst Efficiency: Palladium vs. copper catalysts in coupling reactions (). For example, Pd(dppf)Cl₂ may improve regioselectivity over CuI.

- Starting Material Purity: Impurities in 4-bromo-1H-pyrazole precursors can reduce yields; pre-purification via flash chromatography is critical ().

- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times ().

Resolution: Systematic DOE (Design of Experiments) to test variables (solvent, catalyst loading) and replicate conditions from high-yield literature reports ().

Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to assign protons (e.g., pyrazole ring H, methyl groups) and confirm substitution patterns ().

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns ().

- X-ray Crystallography: SHELX software ( ) resolves ambiguities in stereochemistry, as seen in related pyrazole derivatives ().

Example: A 2.0 Å resolution crystal structure can clarify proton assignments in crowded regions (e.g., methyl and amino groups) ( ).

Advanced: How do computational methods aid in predicting biological target interactions?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., JAK1 kinase, ) or receptors. The bromine atom’s electronegativity enhances interactions with hydrophobic pockets ( ).

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

- SAR Analysis: Compare with analogs (e.g., 4-chloro vs. 4-bromo derivatives) to identify key pharmacophores ().

Basic: What in vitro assays are suitable for preliminary bioactivity evaluation?

Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) ( ).

- Antimicrobial Testing: Microdilution assays against Gram-positive/negative strains ().

- Cytotoxicity: MTT assays on cancer cell lines (e.g., NCI-H1975 for NSCLC, ).

Note: Use Bradford assay ( ) to standardize protein concentrations in enzyme studies.

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Conditions: Variability in pH, serum content, or incubation time (e.g., 24 vs. 48 hours) alters IC₅₀ values ().

- Cell Line Specificity: Compare results across lines (e.g., HEK293 vs. HeLa) to rule out off-target effects ( ).

- Compound Purity: HPLC purity >95% minimizes confounding effects ().

Advanced: What factors influence the compound’s stability under storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at -20°C; bromine substituents increase UV susceptibility ( ).

- Moisture Control: Use desiccants to prevent hydrolysis of the nitrile group ().

- Solubility: DMSO stock solutions should be aliquoted to avoid freeze-thaw degradation ().

Advanced: How to design stability studies under varying conditions?

Methodological Answer:

- Forced Degradation: Expose to acidic/basic conditions (pH 3–10) and analyze via LC-MS for degradation products ().

- Thermal Stability: Accelerated studies at 40°C/75% RH for 4 weeks, monitoring with HPLC ( ).

- Oxidative Stress: Test with H₂O₂ (0.3% v/v) to assess nitrile group robustness ().

Advanced: How does bromine substitution at the pyrazole ring affect bioactivity compared to other halogens?

Methodological Answer:

- Electron-Withdrawing Effects: Bromine enhances electrophilicity, improving binding to nucleophilic residues (e.g., cysteine in kinases) vs. chlorine ( ).

- Steric Impact: Larger bromine may reduce affinity in tight binding pockets compared to fluorine ().

- Case Study: 4-Bromo derivatives show 10-fold higher JAK1 inhibition than chloro analogs in enzymatic assays ( ).

Advanced: What challenges arise in crystallizing bromopyrazole derivatives for structural studies?

Methodological Answer:

- Crystal Packing: Bulky bromine disrupts lattice formation; optimize via vapor diffusion with DMSO/water mixtures ().

- Twinned Data: SHELXL ( ) refines twinned crystals using HKLF5 format and BASF parameters.

- Resolution Limits: Heavy bromine atoms enhance X-ray scattering but require high-resolution data (≤1.5 Å) for accurate refinement ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.